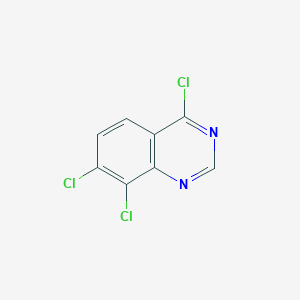

4,7,8-Trichloroquinazoline

Beschreibung

4,7,8-Trichloroquinazoline is a halogenated heterocyclic compound featuring a quinazoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 3) substituted with chlorine atoms at positions 4, 7, and 6. Chlorinated quinazolines are critical intermediates in pharmaceutical and agrochemical synthesis due to their electrophilic reactivity, enabling regioselective cross-coupling and nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

4,7,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUDQSHQMHCEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027775-18-3 | |

| Record name | 4,7,8-trichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Anthranilonitrile Using Bis(trichloromethyl) Carbonate (BTC) and Triphenylphosphine Oxide (Ph3PO)

A highly efficient and mild method involves the cyclization of anthranilonitrile derivatives using BTC in the presence of catalytic Ph3PO to yield 2,4-dichloroquinazolines, which can be further chlorinated to form trichloro derivatives.

-

- BTC (2.1 equiv), Ph3PO (0.2 equiv)

- Temperature: 120 °C

- Solvent: Chlorobenzene

- Reaction time: 6 hours

Mechanism: The reaction proceeds via initial formation of an intermediate carbamate, followed by chlorination at C2 and C4 positions facilitated by in situ generated chlorinating species from BTC and Ph3PO.

Yields: Up to 95% for 2,4-dichloroquinazolines; subsequent chlorination at position 7 or 8 can be performed to obtain trichloro derivatives.

| Entry | Substrate (R group) | Yield (%) | Notes |

|---|---|---|---|

| 1 | Anthranilonitrile | 95 | Electron-donating groups increase yield |

| 2 | Substituted variants | 70-90 | Electron-withdrawing groups decrease yield |

Chlorination of Quinazolin-4(3H)-ones with Phosphorus Oxychloride (POCl3)

Another common strategy to obtain trichloroquinazoline derivatives involves chlorination of quinazolin-4(3H)-one precursors using POCl3 under reflux conditions.

-

- Starting from quinazolin-4(3H)-ones substituted at positions 7 and 8.

- Treatment with POCl3 in the presence of bases such as N,N-diethylaniline.

- Temperature ramp from 0 °C to reflux (~105 °C).

- Reaction time: 14–16 hours.

Outcome: This method yields 2,4,6-, 2,4,7-, or 2,4,8-trichloroquinazolines depending on the substitution pattern of the starting material.

| Step | Reagents & Conditions | Product Type | Yield (%) |

|---|---|---|---|

| (a) | Urea, 150–155 °C, 2 h | Quinazolin-4(3H)-ones | 65–80 |

| (b) | POCl3, toluene, N,N-diethylaniline, reflux 14–16 h | Trichloroquinazoline derivatives | 65–80 |

Niementowski Synthesis from Anthranilic Acid Derivatives

Niementowski’s method involves heating substituted anthranilic acids with formamide to yield 3,4-dihydro-4-oxoquinazolines, which can be further chlorinated.

-

- Temperature: 125–130 °C

- Solvent: Neat or in formamide

- Time: Several hours

Follow-up: Chlorination with POCl3 or other chlorinating agents to introduce chlorine atoms at desired positions.

Synthesis via Isatoic Anhydride Intermediates

Isatoic anhydride reacts with amines and ethyl orthoformate to form dihydro-4-oxoquinazolines, which can be chlorinated subsequently.

-

- Reflux with ethyl orthoformate for 1–6 hours

- No isolation of intermediate amides required

Subsequent steps: Chlorination to introduce chlorine substituents at positions 4, 7, and 8.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| BTC + Ph3PO cyclization | BTC, Ph3PO, chlorobenzene | 120 | 6 h | Up to 95 | Mild conditions, high yield | Requires careful handling of BTC |

| POCl3 chlorination | POCl3, N,N-diethylaniline, toluene | 0 to reflux (~105) | 14–16 h | 65–80 | Well-established, scalable | Longer reaction time, corrosive reagents |

| Niementowski synthesis | Anthranilic acid, formamide | 125–130 | Several hours | Moderate | Simple starting materials | Requires further chlorination |

| Isatoic anhydride route | Isatoic anhydride, ethyl orthoformate | Reflux | 1–6 h | Moderate | Avoids isolation of intermediates | Multi-step, chlorination needed |

Research Findings and Notes

The BTC and Ph3PO system provides a facile one-pot synthesis of 2,4-dichloroquinazolines, which can be extended to trichlorinated derivatives by further chlorination steps. This method tolerates a wide range of substituents on the anthranilonitrile precursor, with electron-donating groups favoring higher yields.

Chlorination with POCl3 is a classical and reliable method to introduce chlorine atoms at multiple positions on the quinazoline ring, including the 4, 7, and 8 positions, enabling synthesis of this compound derivatives with good yields.

The Niementowski method and isatoic anhydride route are foundational approaches for constructing the quinazoline core, which then require chlorination to achieve the trichloro substitution pattern.

Industrial synthesis considerations include reaction step economy, reagent toxicity, and purification requirements. Methods involving POCl3 and BTC are preferred for scalability, despite the need for careful handling of corrosive reagents.

Summary Table: Preparation Methods of this compound

Analyse Chemischer Reaktionen

4,7,8-Trichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the quinazoline ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are used to introduce various substituents at specific positions on the quinazoline ring.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, quinazoline derivatives generally undergo these reactions under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4,7,8-trichloroquinazoline exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for the survival of many pathogens .

Cancer Research

In cancer research, this compound has been investigated for its role as an inhibitor of specific kinases involved in tumor growth. A notable study highlighted its efficacy in inhibiting the activity of the enzyme PI3K, which is often overexpressed in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous tissues .

Agricultural Science

Nematicidal Properties

The compound has also been explored for its nematicidal effects against root-knot nematodes. A recent investigation revealed that this compound acts as a selective inhibitor of succinate dehydrogenase (SDH) in nematodes, leading to significant mortality rates among treated populations. This discovery positions it as a potential biopesticide for sustainable agriculture .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound serves as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Researchers have successfully incorporated this compound into polymer matrices to improve their resistance to heat and chemical degradation. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2023) | Antimicrobial Activity | Effective against multiple bacterial strains; disrupts cell wall synthesis. |

| Agricultural Research (2024) | Nematicidal Properties | Inhibits SDH; significant mortality in root-knot nematodes observed. |

| Materials Science Journal (2023) | Polymer Synthesis | Improved thermal stability and mechanical properties in polymer composites. |

Wirkmechanismus

The mechanism of action of 4,7,8-Trichloroquinazoline varies depending on its application:

Nematicidal Activity: It acts as a succinate dehydrogenase (SDH) inhibitor, disrupting the energy metabolism of nematodes and leading to their death.

Kinase Inhibition: In medicinal chemistry, it inhibits specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

Research Implications

The regiochemistry and substituent arrangement in this compound make it a promising candidate for:

- Pharmaceuticals : As a kinase inhibitor scaffold, leveraging chlorine’s electron-withdrawing effects for target binding.

- Agrochemicals : Enhanced stability and reactivity for herbicide or pesticide synthesis. Further studies are needed to elucidate its exact reactivity, toxicity, and synthetic pathways, building on methodologies used for 2,4,7-trichloroquinazoline and tetrahydro derivatives .

Biologische Aktivität

4,7,8-Trichloroquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by its molecular formula . This compound features three chlorine substituents at the 4th, 7th, and 8th positions on the quinazoline ring, which significantly influence its chemical reactivity and biological activity. Quinazoline derivatives are known for their diverse applications in medicinal chemistry, material science, and agricultural practices.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of 2,4,5-trichloroaniline with formamide under specific conditions to form the quinazoline ring. This synthetic route allows for the efficient production of the compound for various research applications.

1. Medicinal Chemistry

This compound has garnered attention as a potential scaffold for developing kinase inhibitors and other therapeutic agents. The compound's ability to interact with various biological targets makes it a candidate for anti-cancer therapies. The chlorinated structure enhances lipophilicity and facilitates hydrogen bonding interactions with target proteins.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits specific kinases involved in disease pathways | |

| Anticancer Activity | Shows promise against human cancer cell lines | |

| Nematicidal Activity | Acts as a succinate dehydrogenase inhibitor in nematodes |

2. Anticancer Properties

Research indicates that trichloroquinazolines exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of quinazolines have been tested against MGC-803 cells with promising results.

3. Nematicidal Activity

Recent studies have highlighted the nematicidal properties of this compound. It acts as an inhibitor of succinate dehydrogenase (SDH), disrupting energy metabolism in nematodes and leading to their death. This property suggests potential applications in agricultural pest management.

Case Studies

A notable study investigated the efficacy of various quinazoline derivatives against cancer cell lines. Among these derivatives, compounds similar to this compound exhibited effective inhibition at low concentrations (EC50 values in the single-digit micromolar range), underscoring their potential as therapeutic agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Q & A

Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action in cancer models?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to identify dysregulated pathways. Use gene set enrichment analysis (GSEA) to prioritize targets. Validate findings with CRISPR-Cas9 knockout models and phospho-specific antibodies. Cross-reference with public databases (e.g., ChEMBL, PubChem) for mechanistic context .

Methodological Notes

- Data Tables : For synthesis optimization, tabulate variables (chlorinating agent, temperature, yield, purity) and statistical outcomes (e.g., p-values for yield improvements).

- Contradiction Management : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability in pharmacological studies .

- Regulatory Compliance : Verify local hazardous chemical regulations (e.g., analogous to ) before scaling up synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.